molecular formula C15H11NO4 B102298 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one CAS No. 17014-46-9

11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one

Cat. No. B102298
CAS RN: 17014-46-9
M. Wt: 269.25 g/mol
InChI Key: KKCGWAKRFUFIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one, also known as DMAC, is a synthetic organic compound that has been widely used in scientific research. It belongs to the class of acridine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is not fully understood. However, it has been found to have DNA intercalating properties and has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This compound has also been found to induce apoptotic cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anticancer properties and has been found to induce apoptotic cell death in cancer cells. This compound has also been found to have DNA binding properties and has been used in the study of DNA intercalation. Additionally, this compound has been found to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription.

Advantages and Limitations for Lab Experiments

11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. This compound has also been extensively studied and has been found to have various biochemical and physiological effects, making it a useful tool in scientific research. However, this compound also has some limitations. It is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, this compound has been found to have cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one. One area of research could be the development of new drugs based on this compound. This compound has been found to have anticancer properties, and further research could lead to the development of new cancer treatments. Additionally, this compound has been used in the study of DNA intercalation, and further research could lead to a better understanding of the mechanisms involved in DNA replication and transcription. Finally, this compound could be used in the development of new materials, such as sensors or electronic devices, due to its unique properties.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has been extensively studied for its potential use in various scientific research applications. It has been found to have anticancer properties and has been used in the study of DNA intercalation. This compound has various biochemical and physiological effects, making it a useful tool in scientific research. However, it also has some limitations, and further research is needed to fully understand its properties and potential applications.

Synthesis Methods

11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one can be synthesized by the reaction of 5-methyl-2-nitrophenol with ethyl acetoacetate in the presence of potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain this compound. The synthesis method of this compound has been well-established and has been used in numerous scientific studies.

Scientific Research Applications

11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been extensively studied for its potential use in various scientific research applications. It has been found to have anticancer properties and has been used in cancer research. This compound has also been used in the synthesis of other compounds and in the development of new drugs. Additionally, this compound has been used in the study of DNA intercalation and has been found to have DNA binding properties.

properties

IUPAC Name

11-hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-16-9-5-3-2-4-8(9)13(17)12-10(16)6-11-15(14(12)18)20-7-19-11/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCGWAKRFUFIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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